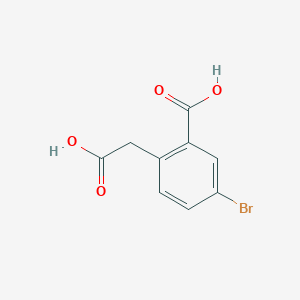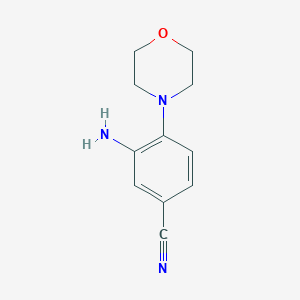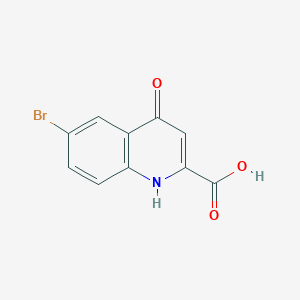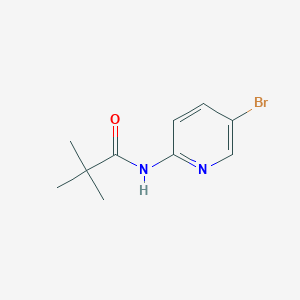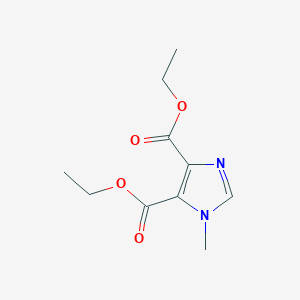![molecular formula C9H5ClF3NS B180045 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole CAS No. 110704-50-2](/img/structure/B180045.png)
2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole
Descripción general
Descripción
“2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are recognized to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis
The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR, and GCMS) techniques .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole serves as a precursor in chemical synthesis, yielding various derivatives. For instance, it undergoes condensation with trifluoroacetylacetone, forming thiazolo[3,2-a]pyrimidinium and related salts, which are structurally confirmed by NMR and elemental analyses (Shulga, Simurova, & Shulga, 2021). Additionally, cyclization reactions involving 4-hydroxybenzothioamide result in novel thiazole compounds showcasing fungicidal activities (Li-ga, 2015).
Synthetic Methodology Development
The compound plays a pivotal role in the advancement of synthetic methodologies. An elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives positions it as a versatile building block for drug discovery, offering possibilities for extensive chemical space exploration (Durcik et al., 2020).
Optical and Electronic Applications
Its derivatives find applications in the fabrication of aromatic heterocyclic fluorescent compounds, relevant in electronic devices due to their adjustable electronic properties. Specific thiazole-based compounds exhibit high luminescence quantum yields, significant electrochemical activity, and thermal stability, indicating their utility in optical materials (Tao et al., 2013).
Pharmacological Research
In pharmacological research, benzo[d]thiazole derivatives, including those related to 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole, are synthesized and evaluated for various bioactivities. These compounds are tested for properties like analgesic, anti-inflammatory, and antimicrobial activities, contributing significantly to the pharmaceutical field (Bannimath et al., 2010; Al-Smaism et al., 2013; Uma et al., 2017).
Corrosion Inhibition
The compound's derivatives also act as corrosion inhibitors, particularly in the oil industry. Investigations into the inhibition efficiency of these derivatives on oil well tubular steel in acidic environments underscore their importance in industrial applications, with studies confirming their adsorption behavior and inhibition mechanism (Yadav, Sharma, & Kumar, 2015).
Mecanismo De Acción
While the specific mechanism of action for “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” is not explicitly mentioned in the sources, benzothiazole derivatives are known to exhibit various biological activities. For instance, some benzothiazole derivatives have shown promising anti-inflammatory and analgesic properties .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVSSVCXGNALAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

